molecular formula C17H26N2O2 B6130599 1-[2-(4-methylpentyl)morpholin-4-yl]-2-pyridin-3-ylethanone

1-[2-(4-methylpentyl)morpholin-4-yl]-2-pyridin-3-ylethanone

Cat. No.: B6130599
M. Wt: 290.4 g/mol
InChI Key: SEHJKEOESLEOCO-UHFFFAOYSA-N
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Description

1-[2-(4-methylpentyl)morpholin-4-yl]-2-pyridin-3-ylethanone is a complex organic compound that features a morpholine ring, a pyridine ring, and a substituted pentyl chain

Properties

IUPAC Name

1-[2-(4-methylpentyl)morpholin-4-yl]-2-pyridin-3-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14(2)5-3-7-16-13-19(9-10-21-16)17(20)11-15-6-4-8-18-12-15/h4,6,8,12,14,16H,3,5,7,9-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHJKEOESLEOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC1CN(CCO1)C(=O)CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-methylpentyl)morpholin-4-yl]-2-pyridin-3-ylethanone typically involves multiple steps, starting with the preparation of the morpholine ring and the pyridine ring separately, followed by their coupling under specific conditions. One common method involves the reaction of 4-methylpentylamine with morpholine in the presence of a suitable catalyst to form the morpholine derivative. This intermediate is then reacted with a pyridine derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-methylpentyl)morpholin-4-yl]-2-pyridin-3-ylethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(4-methylpentyl)morpholin-4-yl]-2-pyridin-3-ylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-methylpentyl)morpholin-4-yl]-2-pyridin-3-ylethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-methylpentyl)morpholin-4-yl]-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
  • Morpholine-derived halogenated chalcone derivatives (MHC1 - MHC9)

Uniqueness

1-[2-(4-methylpentyl)morpholin-4-yl]-2-pyridin-3-ylethanone is unique due to its combination of a morpholine ring and a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, differentiating it from other similar compounds .

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